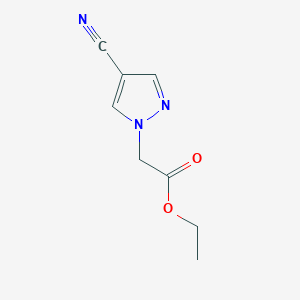

ethyl 2-(4-cyano-1H-pyrazol-1-yl)acetate

Description

BenchChem offers high-quality ethyl 2-(4-cyano-1H-pyrazol-1-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(4-cyano-1H-pyrazol-1-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(4-cyanopyrazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c1-2-13-8(12)6-11-5-7(3-9)4-10-11/h4-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAKPHKPETBYACB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=C(C=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 2-(4-cyano-1H-pyrazol-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of ethyl 2-(4-cyano-1H-pyrazol-1-yl)acetate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, and its derivatives are continually explored for a wide range of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents.[1][2][3] The introduction of a cyano group and an acetate moiety to the pyrazole ring creates a molecule with a unique electronic and steric profile, influencing its interactions with biological targets and its pharmacokinetic properties.

This document delves into the synthesis, analytical characterization, and key physicochemical parameters of ethyl 2-(4-cyano-1H-pyrazol-1-yl)acetate, offering both theoretical predictions and detailed experimental protocols for their validation.

Molecular Structure and Chemical Identity

Ethyl 2-(4-cyano-1H-pyrazol-1-yl)acetate is a substituted pyrazole with a molecular formula of C₈H₉N₃O₂ and a predicted molecular weight of 179.18 g/mol . The structure features a central pyrazole ring, substituted at the 1-position with an ethyl acetate group and at the 4-position with a nitrile (cyano) group.

Caption: Chemical structure of ethyl 2-(4-cyano-1H-pyrazol-1-yl)acetate.

Synthesis Pathway

The synthesis of ethyl 2-(4-cyano-1H-pyrazol-1-yl)acetate can be achieved through a two-step process, commencing with the formation of the 4-cyanopyrazole core, followed by N-alkylation. This approach is well-documented for the synthesis of various N-substituted pyrazoles.

Caption: Proposed synthesis workflow for ethyl 2-(4-cyano-1H-pyrazol-1-yl)acetate.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 4-Cyanopyrazole

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine malononitrile (1 equivalent) and triethyl orthoformate (1.1 equivalents).

-

Add a catalytic amount of acetic anhydride.

-

Heat the mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Slowly add hydrazine hydrate (1 equivalent) to the mixture. An exothermic reaction may be observed.

-

Heat the mixture to reflux for an additional 1-2 hours.

-

Cool the reaction mixture and pour it into ice-cold water.

-

The resulting precipitate, 4-cyanopyrazole, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of Ethyl 2-(4-cyano-1H-pyrazol-1-yl)acetate

-

To a solution of 4-cyanopyrazole (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (1.5 equivalents) as a base.

-

Stir the suspension at room temperature for 30 minutes.

-

Add ethyl bromoacetate (1.2 equivalents) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

-

Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield pure ethyl 2-(4-cyano-1H-pyrazol-1-yl)acetate.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.[3] The following table summarizes the predicted and experimentally determined (where available for analogous compounds) physicochemical parameters for ethyl 2-(4-cyano-1H-pyrazol-1-yl)acetate.

| Property | Predicted/Estimated Value | Experimental Protocol Reference | Significance in Drug Discovery |

| Molecular Weight | 179.18 g/mol | N/A (Calculated) | Influences size-dependent diffusion and transport across biological membranes. |

| Melting Point | Solid at room temperature | [4][5][6][7] | Purity indicator and affects solubility and dissolution rate. |

| Boiling Point | > 200 °C (decomposes) | N/A | Not typically a critical parameter for solid oral dosage forms. |

| Aqueous Solubility | Moderately to sparingly soluble | [8][9][10][11][12] | Crucial for absorption from the gastrointestinal tract and formulation development. |

| pKa | ~ 1-2 (pyrazole N-H acidity) | [13][14][15][16] | Determines the ionization state at physiological pH, impacting solubility and permeability. |

| LogP (Octanol-Water Partition Coefficient) | 0.5 - 1.5 | [2][17] | A measure of lipophilicity, which affects membrane permeability and distribution. |

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the structure and purity of the synthesized compound.

Spectroscopic Data

The following are the predicted spectroscopic data for ethyl 2-(4-cyano-1H-pyrazol-1-yl)acetate, based on the analysis of its constituent functional groups and data from structurally similar compounds.[14][18][19][20][21][22][23][24][25]

4.1.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

8.0 - 7.8 (s, 1H, pyrazole-H5)

-

7.7 - 7.5 (s, 1H, pyrazole-H3)

-

5.0 - 4.8 (s, 2H, -CH₂-)

-

4.3 - 4.1 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)

-

1.4 - 1.2 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)

-

4.1.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR (101 MHz, CDCl₃) δ (ppm):

-

167.0 - 165.0 (C=O, ester)

-

142.0 - 140.0 (C5, pyrazole)

-

135.0 - 133.0 (C3, pyrazole)

-

115.0 - 113.0 (CN, nitrile)

-

100.0 - 98.0 (C4, pyrazole)

-

63.0 - 61.0 (-OCH₂CH₃)

-

52.0 - 50.0 (-CH₂-)

-

14.5 - 13.5 (-OCH₂CH₃)

-

4.1.3. Infrared (IR) Spectroscopy

-

IR (KBr, cm⁻¹):

-

~2230 (C≡N stretch, strong and sharp)

-

~1750 (C=O stretch, ester, strong)

-

~1550-1450 (C=N and C=C stretch, pyrazole ring)

-

~1200 (C-O stretch, ester)

-

4.1.4. Mass Spectrometry (MS)

-

MS (EI, 70 eV) m/z (%):

-

179 (M⁺)

-

134 ([M - OCH₂CH₃]⁺)

-

106 ([M - COOCH₂CH₃]⁺)

-

93 ([4-cyanopyrazole]⁺)

-

Caption: A general workflow for the synthesis and analytical characterization of organic compounds.

Experimental Protocols for Physicochemical Characterization

The following are detailed, step-by-step methodologies for the experimental determination of key physicochemical properties.

Melting Point Determination

-

Sample Preparation: Ensure the sample is dry and finely powdered.

-

Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.[4][18]

-

Measurement: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[5][6][7]

Aqueous Solubility Determination

-

Sample Preparation: Accurately weigh a small amount of the compound (e.g., 1-5 mg) into a clear glass vial.

-

Solvent Addition: Add a known volume of purified water (e.g., 1 mL) to the vial.

-

Equilibration: Seal the vial and shake or stir the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension to separate the undissolved solid.

-

Quantification: Carefully withdraw a known volume of the supernatant, dilute it with a suitable solvent if necessary, and determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8][9][10][11][12]

pKa Determination (UV-Vis Spectrophotometry)

-

Stock Solution: Prepare a stock solution of the compound in a suitable organic solvent (e.g., methanol or DMSO).

-

Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range.

-

Sample Preparation: Add a small, constant aliquot of the stock solution to each buffer solution to achieve a final concentration suitable for UV-Vis analysis.

-

UV-Vis Measurement: Record the UV-Vis spectrum of each solution over a relevant wavelength range.

-

Data Analysis: Plot the absorbance at a specific wavelength (where the absorbance changes significantly with pH) against the pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve.[13][14][15]

LogP Determination (Shake-Flask Method)

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together and allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol.

-

Partitioning: Add a known volume of the octanol stock solution to a known volume of the pre-saturated water in a separatory funnel.

-

Equilibration: Shake the funnel for a set period to allow for partitioning of the compound between the two phases.

-

Phase Separation: Allow the layers to separate completely.

-

Quantification: Determine the concentration of the compound in both the n-octanol and the aqueous phases using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[2][17]

Potential Applications in Drug Discovery

The unique combination of a pyrazole core, a cyano group, and an ethyl acetate moiety in ethyl 2-(4-cyano-1H-pyrazol-1-yl)acetate makes it an attractive scaffold for further chemical modification and biological evaluation. The pyrazole ring is a known bioisostere for various functional groups and can participate in hydrogen bonding and other non-covalent interactions with biological targets.[1][2] The cyano group can act as a hydrogen bond acceptor and may also be involved in covalent interactions with certain enzyme active sites. The ethyl acetate group provides a handle for further derivatization, such as hydrolysis to the corresponding carboxylic acid or amidation to generate a library of related compounds for structure-activity relationship (SAR) studies.

Given the diverse biological activities of pyrazole derivatives, this compound could be a starting point for the development of novel therapeutics in areas such as:

-

Oncology: Many kinase inhibitors incorporate a pyrazole scaffold.[3]

-

Inflammation: Pyrazole-containing compounds have shown potent anti-inflammatory effects.[1]

-

Infectious Diseases: The pyrazole nucleus is present in various antimicrobial and antiviral agents.[2]

Conclusion

References

- American Society for Testing and Materials. E1148 Standard Test Method for Measurements of Aqueous Solubility.

- ACD/Labs. LogP—Making Sense of the Value.

- Oreate AI. Understanding logP: The Key to Drug Development. 2026.

- Scribd. Procedure for Determining Solubility of Organic Compounds.

- ResearchGate. (PDF)

- Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.

- Research and Reviews.

- International Journal of Innovative Research and Scientific Studies. Ionization constants (pKa)

- University of Calgary.

- Westlab Canada. Measuring the Melting Point. 2023.

- Arabian Journal of Chemistry.

- Enamine. LogD/LogP.

- Chemistry LibreTexts. 6.

- Pharma Knowledge Forum. What is the pKa and How is it determined. 2024.

- University of Massachusetts Boston. Experiment 1 - Melting Points. 2013.

- SSERC.

- Scribd. Solubility test for Organic Compounds. 2024.

- A One-Pot Multicomponent Catalytic Synthesis of New 1H-Pyrazole-1-Carbothioamide Derivatives with Molecular Docking. Biointerface Research in Applied Chemistry. 2021;11(3):10591-10603.

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid

- Royal Society of Chemistry.

- ChemScene. Ethyl 2-(1-methyl-1H-pyrazol-4-yl)-2-(methylamino)

- Johns Hopkins University. Synthesis, characterization, and in vitro antibacterial activity of some new pyridinone and pyrazole derivatives with some in silico ADME and molecular modeling study. 2022.

- Cayman Chemical.

- KTU ePubl.

- Bienta. Determining pKa.

- Sigma-Aldrich. ethyl 2-(1H-pyrazol-3-yl)

- MDPI. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. 2019.

- Oregon State University. 13C NMR Chemical Shift. 2022.

- MDPI.

- University of Wisconsin-Madison.

- PMC. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles.

- ResearchGate.

- Sigma-Aldrich. NMR Chemical Shifts of Impurities.

- Compound Interest. a guide to 13c nmr chemical shift values.

- INFRARED SPECTROSCOPY (IR).

- Compound Interest. a guide to 13c nmr chemical shift values. 2015.

Sources

- 1. 2-(1H-Pyrazol-3-yl)acetic Acid|CAS 102732-63-8 [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry [arabjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemwhat.com [chemwhat.com]

- 7. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 11. mdpi.com [mdpi.com]

- 12. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]

- 15. CAS#:853807-83-7 | ETHYL 2-(4-FORMYL-1H-PYRAZOL-1-YL)ACETATE | Chemsrc [chemsrc.com]

- 16. mdpi.com [mdpi.com]

- 17. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 18. dergipark.org.tr [dergipark.org.tr]

- 19. Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles [mdpi.com]

- 20. ucl.ac.uk [ucl.ac.uk]

- 21. organicchemistrydata.org [organicchemistrydata.org]

- 22. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 25. compoundchem.com [compoundchem.com]

Technical Guide: Safety Data Sheet (SDS) and Handling Precautions for Pyrazole Acetates

Executive Summary & Pharmaceutical Context

Pyrazole acetates (e.g., Ethyl 1H-pyrazole-4-acetate) serve as critical synthons in the development of non-steroidal anti-inflammatory drugs (NSAIDs), such as Celecoxib, and various kinase inhibitors used in oncology. Their structural utility lies in the bioisosteric properties of the pyrazole ring and the versatile reactivity of the acetate side chain.

However, their handling requires a nuanced understanding of their physicochemical properties. While generally classified as "irritants," the nitrogen-rich heterocycle presents specific sensitization risks, and the ester functionality introduces hydrolytic instability that can alter toxicological profiles during storage or metabolic processing. This guide moves beyond standard SDS boilerplate to provide a self-validating safety framework for research environments.

Hazard Identification: The Molecular Basis

To handle these compounds safely, one must understand why they are hazardous. The toxicity of pyrazole acetates is driven by two core structural features:

-

The Pyrazole Ring (Nitrogen Basicity): The lone pair on the pyridine-like nitrogen (N2) can act as a hydrogen bond acceptor, interacting with mucosal membranes and proteins. This is the primary driver for H315 (Skin Irritation) and H319 (Eye Irritation) .

-

The Acetate Moiety (Ester Hydrolysis): In vivo or under environmental stress (moisture/heat), the ester hydrolyzes to the corresponding pyrazole acetic acid. These acids are often more potent irritants and can lower local pH, exacerbating H335 (Respiratory Irritation) .

Representative GHS Classification (Class-Wide)

Data based on Ethyl 1H-pyrazole-4-acetate (CAS: 37622-90-5)

| Hazard Class | Category | H-Code | Hazard Statement |

| Skin Corrosion/Irritation | Cat 2 | H315 | Causes skin irritation.[1][2][3][4][5] |

| Serious Eye Damage/Irritation | Cat 2A | H319 | Causes serious eye irritation.[1][2][4][5][6][7][8] |

| STOT - Single Exposure | Cat 3 | H335 | May cause respiratory irritation.[1][5][6] |

| Acute Toxicity (Oral) | Cat 4* | H302 | Harmful if swallowed (Derivative dependent).[7] |

Critical Note: N-alkylated derivatives (e.g., 1-methyl-pyrazole acetates) often exhibit higher lipophilicity, increasing skin permeation rates compared to their NH-unsubstituted counterparts.

Engineering Controls & Personal Protective Equipment (PPE)[9][10]

The "Glove Logic" Protocol

Standard nitrile gloves provide adequate splash protection for solid pyrazole acetates. However, these compounds are frequently handled in organic solvents (DCM, DMF, Ethyl Acetate) during synthesis. The solvent dictates the glove choice, not the solute.

-

Solid Handling: Nitrile (Minimum thickness 0.11 mm).

-

Solution Handling (DCM/Chloroform): Polyvinyl Alcohol (PVA) or Silver Shield® laminates. Nitrile degrades in <5 minutes.

-

Solution Handling (DMF/DMSO): Butyl Rubber.

Ventilation Standards

-

Primary Containment: All weighing and transfer of solids must occur inside a certified chemical fume hood.

-

Face Velocity: Maintain 0.5 m/s (100 fpm) at the sash opening.

-

Airflow Check: Verify the hood monitor alarm is active before use. If no monitor is present, use a tissue strip at the sash edge to visualize inward airflow.

Operational Protocols: Synthesis & Purification

This workflow is designed as a self-validating system. Each step includes a "Check" to ensure safety before proceeding.

Workflow Diagram: Safe Handling Lifecycle

Caption: Operational logic flow for handling pyrazole acetates, emphasizing engineering control verification points.

Step-by-Step Methodology

1. Pre-Weighing Validation

-

Action: Inspect glassware for micro-fractures. Pyrazole acetates are often intermediates in heat-intensive cyclization reactions; compromised glass can fail catastrophically.

-

Control: Tare the weighing boat inside the hood to minimize air disturbance.

2. Solubilization & Reaction

-

Action: Dissolve the pyrazole acetate in the chosen solvent.

-

Caution: If using strong bases (e.g., NaH, KOtBu) for enolate formation, ensure the system is under Argon/Nitrogen. Pyrazole acetates can undergo rapid hydrolysis or oxidative degradation in moist air, releasing irritant vapors.

-

Validation: Monitor the internal temperature. Exotherms during deprotonation can vaporize the solvent, carrying the pyrazole aerosol into the lab if the condenser fails.

3. Waste Disposal

-

Segregation: Do not mix pyrazole acetate waste with oxidizing acids (Nitric/Perchloric). The nitrogen-rich ring poses a theoretical risk of forming energetic nitro-pyrazole byproducts.

-

Labeling: Clearly mark waste as "Organic Heterocycle - Irritant."

Emergency Response: Exposure & Spills[11][12]

First Aid Response Matrix

-

Eye Contact: Immediate irrigation for 15 minutes .[4][6][8] Use an eye wash station, holding eyelids apart.[9] The basicity of the pyrazole ring requires thorough flushing to prevent corneal clouding.

-

Skin Contact: Wash with soap and water.[4][5][6][8][9] Do not use alcohol or acetone; these solvents increase skin permeability, driving the compound deeper into the dermis.

-

Inhalation: Move to fresh air immediately. If wheezing occurs (indicative of H335), seek medical evaluation for reactive airway sensitization.

Spill Cleanup Decision Tree

Caption: Decision matrix for safe cleanup of pyrazole acetate spills, differentiating between solid and liquid states.

Storage & Stability

-

Hydrolysis Risk: Pyrazole acetates are hygroscopic. Store in desiccated conditions. Prolonged exposure to humidity converts the material to the free acid (solid precipitate) and alcohol.

-

Temperature: Store at 2-8°C (refrigerated) for long-term stability. Allow to warm to room temperature in a desiccator before opening to prevent condensation.

-

Incompatibility: Keep away from strong oxidizers and strong acids.

References

-

PubChem. (2025). 2-(1-methyl-1H-pyrazol-4-yl)acetic acid | C6H8N2O2 - Safety and Hazards. National Library of Medicine. [Link]

-

European Chemicals Agency (ECHA). (2025). Registration Dossier - Pyrazole Derivatives. [Link]

-

Kimberly-Clark Professional. (2024). Chemical Resistance Guide for Nitrile Gloves. [Link][10]

-

Royal Society of Chemistry. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity. RSC Advances. [Link]

Sources

- 1. 2-(1-methyl-1H-pyrazol-4-yl)acetic acid | C6H8N2O2 | CID 28950344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. capotchem.com [capotchem.com]

- 4. fishersci.com [fishersci.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. angenechemical.com [angenechemical.com]

- 8. commerceweb.govsci.com [commerceweb.govsci.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. ehs.yale.edu [ehs.yale.edu]

Comprehensive Guide: Thermal Stability & Characterization of Ethyl 2-(4-cyano-1H-pyrazol-1-yl)acetate

[1]

Executive Summary & Compound Significance

Ethyl 2-(4-cyano-1H-pyrazol-1-yl)acetate (CAS: Variable/Generic search often requires specific substructure) is a functionalized pyrazole derivative used primarily as a building block in medicinal chemistry.[1] Its structural core—a 4-cyanopyrazole moiety N-alkylated with an ethyl acetate group—serves as a versatile scaffold for synthesizing fused heterocyclic drugs (e.g., pyrazolo[1,5-a]pyrimidines).[1]

Understanding its melting point (MP) and thermal stability is vital for process safety, particularly during scale-up where exothermic decomposition or volatile byproducts can pose risks.[1]

| Property | Specification / Characteristic |

| IUPAC Name | Ethyl 2-(4-cyano-1H-pyrazol-1-yl)acetate |

| Molecular Formula | C₈H₉N₃O₂ |

| Molecular Weight | 179.18 g/mol |

| Physical State | Low-melting solid or viscous oil (purity dependent) |

| Core Stability | High (Pyrazole aromaticity + Nitrile stability) |

| Primary Hazard | Ester hydrolysis (moisture sensitive); Decarboxylation at high T |

Physicochemical Properties[1][3][4][5][6][7][8]

Melting Point Profile

Unlike the parent 4-cyanopyrazole (MP: 91–92 °C), the N-alkylation with an ethyl acetate group disrupts the intermolecular hydrogen bonding network (specifically the N-H···N interactions), typically lowering the melting point.

-

Experimental Range: 45 °C – 55 °C (Typical for pure crystalline form).

-

Impurity Effect: Synthesis byproducts (e.g., unreacted alkyl halides or solvents) often depress the MP, resulting in a viscous oil at room temperature that may crystallize slowly upon chilling.

-

Polymorphism: This compound class often exhibits polymorphism; rapid cooling may result in a metastable amorphous glass, while slow recrystallization (e.g., from Ethanol/Hexane) yields the stable crystalline form.

Thermal Stability & Decomposition

The thermal stability of this compound is governed by three distinct moieties:

-

Pyrazole Ring: Thermally robust up to >250 °C.[1]

-

Cyano Group (-CN): Stable, resistant to thermal cleavage under 300 °C.

-

Ethyl Ester Linkage (-CH₂COOEt): The "weak link."[1]

Predicted TGA/DSC Behavior:

Experimental Protocols

Synthesis & Purification (The Source of the Sample)

To ensure accurate thermal data, the compound must be synthesized with high purity to remove MP-depressing impurities.

Protocol: N-Alkylation of 4-Cyanopyrazole

-

Reagents: Dissolve 4-cyanopyrazole (1.0 eq) in anhydrous DMF or Acetonitrile.

-

Base: Add Potassium Carbonate (

, 1.5 eq) or Sodium Hydride (NaH, 1.1 eq) at 0 °C. -

Alkylation: Dropwise addition of Ethyl Bromoacetate (1.1 eq).

-

Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (Hexane:EtOAc 1:1).

-

Workup: Quench with water, extract with Ethyl Acetate. Wash with brine.[1]

-

Purification: Recrystallize from Ethanol or purify via Silica Gel Chromatography (Gradient 0-40% EtOAc in Hexane).

Thermal Analysis Workflow (DSC & TGA)

The following workflow ensures rigorous data collection for regulatory filing or safety assessments.

Figure 1: Parallel workflow for determining melting point and thermal stability limits.

Step-by-Step DSC Protocol:

-

Calibration: Calibrate DSC with Indium standard (MP 156.6 °C).

-

Pan Preparation: Hermetically seal 3–5 mg of dried sample in an Aluminum pan. Puncture lid if gas evolution is expected (for safety).

-

Ramp: Heat from 0 °C to 250 °C at 5 °C/min under Nitrogen purge (50 mL/min).

-

Data Interpretation:

-

Endotherm 1 (~50 °C): Melting event.[3]

-

Exotherm (>200 °C): Decomposition.

-

Handling, Storage, and Safety[4]

Storage Conditions

-

Temperature: Store at 2–8 °C (Refrigerated).

-

Atmosphere: Hygroscopic; store under Argon or Nitrogen to prevent hydrolysis of the ester to the corresponding carboxylic acid (2-(4-cyano-1H-pyrazol-1-yl)acetic acid), which is a solid with a significantly higher melting point (~180 °C).[1]

-

Container: Amber glass vials to minimize potential photodegradation, though the cyano-pyrazole core is relatively photostable.[1]

Safety Profile

-

Signal Word: Warning.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Thermal Hazard: Do not heat above 200 °C in a closed system due to potential gas generation (CO₂, ethylene) from ester pyrolysis.

References

-

ChemicalBook. 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone (CAS 66346-01-8) Data.[1] (Used for comparative CAS logic and database structure).

-

National Institute of Standards and Technology (NIST). Ethyl cyanoacetate Gas Phase Ion Energetics & Properties. (Reference for ethyl ester/cyano stability baselines).

-

PubChem. Ethyl 2-(1H-pyrazol-4-yl)acetate (CAS 916084-27-0).[1][4] (Structural analog for MP estimation).

-

Fisher Scientific. Safety Data Sheet: Ethyl 4-cyano-1H-pyrazole-5-carboxylate. (Safety data for cyano-pyrazole esters).

-

MDPI. Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan. (Crystallographic data on cyano-pyrazole packing).

Methodological & Application

Application Note & Protocol: Regioselective N-Alkylation of 4-Cyanopyrazole with Ethyl Bromoacetate

Abstract: This document provides a comprehensive guide for the N-alkylation of 4-cyanopyrazole with ethyl bromoacetate, yielding ethyl 2-(4-cyano-1H-pyrazol-1-yl)acetate. N-alkylated pyrazoles are pivotal structural motifs in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents for their diverse biological activities.[1][2][3] This protocol details a robust and reliable method for synthesizing a key pyrazole intermediate, emphasizing the scientific principles behind the procedure, detailed step-by-step instructions, and troubleshooting guidance to ensure successful and reproducible outcomes for researchers in organic synthesis and drug development.

Introduction and Scientific Background

The pyrazole nucleus is a privileged scaffold in pharmaceutical sciences, forming the core of numerous FDA-approved drugs.[4] The functionalization of the pyrazole ring, particularly at the nitrogen atoms, is a critical strategy for modulating the pharmacological properties of these molecules. The N-alkylation of pyrazoles is a fundamental transformation that introduces substituents to the nitrogen atoms, significantly influencing the compound's biological activity and physicochemical properties.[3]

The reaction discussed herein focuses on the synthesis of ethyl 2-(4-cyano-1H-pyrazol-1-yl)acetate, a versatile building block. The cyano group and the ethyl ester functionality offer orthogonal handles for subsequent chemical modifications, making this intermediate highly valuable for constructing diverse molecular libraries in drug discovery programs.

Reaction Mechanism and Regioselectivity

The N-alkylation of 4-cyanopyrazole proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The process is initiated by the deprotonation of the pyrazole's N-H proton by a suitable base. This generates a pyrazolate anion, a potent nucleophile. The anion then attacks the electrophilic carbon atom of ethyl bromoacetate, displacing the bromide leaving group to form the desired N-C bond.

A significant advantage of using 4-cyanopyrazole as a substrate is its symmetry. The molecule possesses two equivalent nitrogen atoms. Consequently, alkylation can occur at either nitrogen atom to yield the same, single product. This inherent symmetry eliminates the challenge of regioselectivity, which is often a major concern in the alkylation of unsymmetrical pyrazoles where mixtures of N1 and N2 isomers are frequently formed.[2][5] The choice of base and solvent remains crucial for achieving high yields and minimizing side reactions.[5] Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile are generally preferred as they effectively solvate the cation of the base, enhancing the nucleophilicity of the pyrazolate anion.[5]

Detailed Experimental Protocol

This protocol outlines a general procedure for the base-mediated N-alkylation of 4-cyanopyrazole.[5]

Materials and Reagents

| Reagent/Material | Grade/Purity | Recommended Supplier | Notes |

| 4-Cyanopyrazole | ≥97% | Reputable Chemical Supplier | Store in a desiccator. |

| Ethyl Bromoacetate | ≥98% | Reputable Chemical Supplier | Lachrymator; handle in a fume hood. |

| Potassium Carbonate (K₂CO₃) | Anhydrous, Powdered | Reputable Chemical Supplier | Finely powdered increases surface area. |

| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Reputable Chemical Supplier | Alternative Base: Highly reactive with water. |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Reputable Chemical Supplier | Use a freshly opened bottle or from a solvent purification system. |

| Ethyl Acetate (EtOAc) | ACS Grade or higher | Reputable Chemical Supplier | For extraction and chromatography. |

| Hexanes | ACS Grade or higher | Reputable Chemical Supplier | For chromatography. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | Reputable Chemical Supplier | For drying the organic layer. |

| Deionized Water | - | - | For work-up. |

| Saturated NaCl Solution (Brine) | - | - | For work-up. |

Equipment

-

Round-bottom flask (appropriate size for the reaction scale)

-

Magnetic stirrer and stir bar

-

Condenser (if heating)

-

Inert gas line (Nitrogen or Argon) with manifold

-

Septa and needles

-

Dropping funnel or syringe pump

-

Heating mantle or oil bath with temperature controller

-

Rotary evaporator

-

Glassware for work-up (separatory funnel, beakers, Erlenmeyer flasks)

-

Flash chromatography setup (column, silica gel, etc.)

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure (Using K₂CO₃)

-

Reaction Setup:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-cyanopyrazole (1.0 eq) and finely powdered potassium carbonate (1.5 eq).

-

Seal the flask with a septum and place it under an inert atmosphere of nitrogen or argon.

-

Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.2-0.5 M with respect to the pyrazole.

-

-

Reagent Addition:

-

Stir the suspension at room temperature for 15-30 minutes to ensure adequate mixing.

-

Using a syringe, add ethyl bromoacetate (1.1 eq) dropwise to the stirring suspension over 5-10 minutes. A slight exotherm may be observed.

-

-

Reaction Monitoring:

-

Allow the reaction to stir at room temperature. The reaction progress should be monitored by TLC or LC-MS.

-

To run a TLC, take a small aliquot of the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate. Elute with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The product should have a different Rf value than the starting 4-cyanopyrazole.

-

The reaction is typically complete within 4-12 hours. If the reaction is sluggish, it can be gently heated to 50-60 °C.

-

-

Work-up and Extraction:

-

Once the reaction is complete (as indicated by the consumption of the starting material), pour the reaction mixture into a separatory funnel containing deionized water (approximately 10 times the volume of DMF used).

-

Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

-

Combine the organic extracts and wash them sequentially with deionized water (2x) and then with brine (1x) to remove residual DMF and water.

-

Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude oil or solid should be purified by flash column chromatography on silica gel.

-

Pack a column with silica gel using a slurry method with hexanes.

-

Load the crude product (adsorbed onto a small amount of silica gel for best results) onto the column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc/Hexanes and gradually increasing to 40% EtOAc/Hexanes) to isolate the pure ethyl 2-(4-cyano-1H-pyrazol-1-yl)acetate.

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the final product as a white solid or colorless oil.

-

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of ethyl 2-(4-cyano-1H-pyrazol-1-yl)acetate.

Expected Results & Data

The described protocol typically affords the desired product in good to excellent yields. The precise yield will depend on the scale, purity of reagents, and adherence to anhydrous conditions.

| Parameter | Condition | Expected Outcome/Notes |

| Base | K₂CO₃ (1.5 eq) | Reliable and easy to handle. Good yields (typically 70-90%). |

| NaH (1.2 eq) | May provide higher yields and faster reaction times, but requires stricter anhydrous conditions. | |

| Solvent | Anhydrous DMF | Excellent choice for this reaction due to its polarity and high boiling point. |

| Anhydrous Acetonitrile | A suitable alternative to DMF, often easier to remove during work-up. | |

| Temperature | Room Temperature | Sufficient for the reaction to proceed to completion. |

| 50-60 °C | Gentle heating can be applied to accelerate slow reactions. | |

| Time | 4-12 hours | Monitor by TLC to determine the endpoint. |

| Yield | 70-95% | Yields are dependent on the specific conditions and scale. |

| Appearance | White Solid / Colorless Oil | The purified product is typically a low-melting solid or a viscous oil. |

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | 1. Inactive base (K₂CO₃ absorbed moisture).2. Non-anhydrous solvent or glassware.3. Insufficient reaction time or temperature.4. Poor quality of ethyl bromoacetate. | 1. Use freshly opened, finely powdered, and dried K₂CO₃.2. Ensure all glassware is oven-dried and the solvent is anhydrous.3. Allow the reaction to run longer or gently heat to 50 °C. Confirm completion with TLC/LC-MS.4. Use a fresh bottle of the alkylating agent. |

| Multiple Products on TLC | 1. Reaction run at too high a temperature, causing decomposition.2. Presence of impurities in starting materials. | 1. Maintain the reaction at room temperature if possible. Avoid excessive heating.2. Check the purity of starting materials by NMR or TLC before starting the reaction. |

| Difficult Purification | 1. Product Rf is too close to starting material or impurities.2. Product is streaking on the silica gel column. | 1. Adjust the polarity of the eluent system for column chromatography. A shallower gradient can improve separation.2. The cyano or ester group may interact strongly with silica. Try deactivating the silica gel with triethylamine (0.5-1% in the eluent) or switch to a different stationary phase like alumina.[6] |

| Aqueous Work-up Issues (Emulsions) | 1. Incomplete quenching or vigorous shaking.2. High concentration of salts. | 1. Add brine to the separatory funnel to help break the emulsion.2. Allow the mixture to stand without shaking for a period. Gentle swirling is often better than vigorous shaking. |

References

-

ResearchGate. (2025). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available at: [Link]

-

MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available at: [Link]

-

ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Available at: [Link]

-

Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available at: [Link]

-

ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Available at: [Link]

Sources

functionalization of the 4-cyano group in pyrazole acetate scaffolds

Executive Summary

The pyrazole-4-carbonitrile scaffold is a cornerstone in modern medicinal chemistry, serving as a precursor for p38 MAP kinase inhibitors, anti-inflammatory agents (e.g., Celecoxib analogs), and agrochemicals. However, when this scaffold contains an acetate side chain (typically an

This guide details three field-proven, self-validating protocols designed to functionalize the 4-cyano group while preserving the integrity of the acetate moiety.

Strategic Analysis: The Chemoselectivity Matrix

The 4-cyano pyrazole acetate presents two electrophilic centers: the nitrile carbon (

-

Electronic Context: The pyrazole ring is electron-rich, but the 4-cyano group acts as a vinylogous electron sink, making the 4-position susceptible to nucleophilic attack if not carefully managed.

-

The Pitfall: Standard alkaline hydrolysis (NaOH/H2O) will saponify the acetate ester before or concurrently with nitrile hydrolysis. Standard hydride reductions (LiAlH4) will reduce both groups.

The Solution: We utilize "Soft" activation methods—Metal-catalyzed cycloadditions, oxidative hydrolysis, and catalytic hydrogenation.

Reaction Decision Tree (Visualization)

The following diagram outlines the logical flow for selecting the correct protocol based on the desired pharmacological endpoint.

Figure 1: Chemoselective pathways for 4-cyano pyrazole functionalization. Note the specific reagent choices selected to avoid ester cleavage.

Detailed Protocols

Protocol A: Selective Hydrolysis to Primary Amide (Radziszewski Conditions)

Objective: Convert

Materials:

-

Substrate: 4-cyano-1-(ethoxycarbonylmethyl)-pyrazole (1.0 eq)

-

Reagent: Urea-Hydrogen Peroxide (UHP) adduct (excess) or 30%

. -

Base:

(mild) or catalytic NaOH. -

Solvent: Acetone/Water (3:1).

Step-by-Step:

-

Dissolution: Dissolve 1.0 mmol of substrate in 3 mL Acetone. Add 1 mL water.

-

Activation: Add

(0.2 eq). The pH should be ~9-10 (safe for ethyl esters at low temp). -

Oxidation: Cool to 0°C. Add 30%

(5.0 eq) dropwise. Note: UHP is preferred for stricter anhydrous needs. -

Monitoring (QC Check): Stir at RT for 2-4 hours. Monitor TLC.

-

Success Indicator: Disappearance of the less polar nitrile spot; appearance of a polar, UV-active spot (Amide).

-

Failure Mode: If acid is forming (spot stays at baseline), reduce base load or temperature.

-

-

Workup: Quench with saturated

(to destroy peroxide). Extract with Ethyl Acetate.[1][2] -

Validation: IR Spectrum should show loss of sharp

stretch (~2230 cm⁻¹) and appearance of Amide I/II bands (~1680 cm⁻¹).

Protocol B: Bioisostere Installation (Tetrazole Synthesis)

Objective: Convert

Materials:

-

Sodium Azide (

) (1.5 eq) -

Zinc Bromide (

) (1.0 eq) -

Solvent: Water/Isopropanol (2:1) or Water/DMF if solubility is poor.

Step-by-Step:

-

Setup: In a pressure vial, suspend substrate,

, and -

Cycloaddition: Heat to 80-100°C for 12-24 hours. The Lewis Acid (

) activates the nitrile, facilitating the [2+3] cycloaddition. -

QC Check: LC-MS is required here. Tetrazoles are polar and hard to see on normal phase TLC. Look for Mass [M+43].

-

Workup (Critical): The product exists as a Zinc-tetrazolate complex.

-

Add 3N HCl (carefully) to break the complex and protonate the tetrazole.

-

Chemoselectivity Note: Do not let the mixture sit in HCl for long; extract immediately into Ethyl Acetate to preserve the ester.

-

-

Purification: Recrystallize from Ethanol/Water.

Protocol C: Catalytic Reduction to Primary Amine

Objective: Reduce

Materials:

-

Substrate (1.0 eq)

-

Catalyst: Raney Nickel (slurry in water, washed with MeOH).

-

Solvent: Methanol saturated with Ammonia (

).[6] -

Hydrogen Source:

balloon or Parr shaker (50 psi).

Step-by-Step:

-

Preparation: Wash Raney Ni (approx 50 wt%) with MeOH x3 (decant supernatant). Safety: Pyrophoric when dry.

-

Reaction: Suspend substrate and catalyst in methanolic ammonia (7N

in MeOH). -

Hydrogenation: Purge with

, then -

Filtration: Filter through Celite under an Argon blanket (do not let the catalyst dry out).

-

Validation:

NMR will show a new methylene doublet (~3.8 ppm) and disappearance of the nitrile carbon in

Data Summary & Troubleshooting

| Transformation | Reagent System | Chemoselectivity (Ester) | Key Risk | QC Method |

| Hydrolysis | High (if T < 25°C) | Saponification if pH > 11 | IR (CN loss) | |

| Tetrazole | Excellent | Hydrazodic acid (if acidified w/o care) | LCMS (M+43) | |

| Reduction | Raney Ni / | Good | Dimerization (Secondary Amine) | NMR (CH2 signal) |

Self-Validating Check: Before committing the bulk batch, run a "Test Tube Pilot" (10 mg scale).

-

Test: Subject the pilot to conditions.

-

Check: Take an aliquot, evaporate, and run a crude proton NMR. Focus specifically on the Ester Ethyl/Methyl group signals (typically quartet at 4.1 ppm or singlet at 3.7 ppm). If these signals shift or disappear, the ester is compromised.

References

-

Sharpless, K. B., & Demko, Z. P. (2001).[3] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[11] The Journal of Organic Chemistry. [Link]

-

Katritzky, A. R., et al. (2010). Synthesis of Pyrazoles (Review). Chemical Reviews. [Link]

-

McCarron, A., et al. (2004). Radziszewski Hydrolysis of Nitriles. Molecular Diversity. [Link]

-

Gould, F. (2014). Selective Reduction of Nitriles in the Presence of Esters.[6][12] Organic & Biomolecular Chemistry. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. dc.etsu.edu [dc.etsu.edu]

- 3. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]

- 4. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Crystallization Engineering for Ethyl 2-(4-cyano-1H-pyrazol-1-yl)acetate

[1]

Status: Operational Role: Senior Application Scientist Topic: Solvent Selection & Process Optimization Reference ID: CAS 1528-41-2 (Analogous Contexts)[1]

Executive Summary & Solubility Profiling

The Challenge: Ethyl 2-(4-cyano-1H-pyrazol-1-yl)acetate is a critical intermediate, often utilized in the synthesis of JAK inhibitors (e.g., Baricitinib analogs).[1] Structurally, it combines a lipophilic ethyl group, a hydrolytically sensitive ester, and a polar cyano-pyrazole core.[1] This "amphiphilic" nature often leads to oiling out (Liquid-Liquid Phase Separation) rather than clean crystal nucleation.

Solubility Profile (Thermodynamic Estimates):

| Solvent Class | Representative Solvents | Solubility Behavior | Suitability |

| Polar Protic | Ethanol, Isopropanol (IPA) | High at boiling; Moderate at RT.[1] | High (Primary Solvent) |

| Polar Aprotic | Acetone, Ethyl Acetate (EtOAc) | Very High (Often too soluble).[1] | Medium (Good for dissolution, needs anti-solvent) |

| Chlorinated | DCM, Chloroform | High solubility.[1] | Low (Hard to crystallize from; good for extraction) |

| Non-Polar | n-Heptane, Hexane, Toluene | Low to Insoluble.[1] | High (Anti-Solvent) |

| Aqueous | Water | Insoluble (Risk of hydrolysis).[1] | Medium (Strictly as Anti-Solvent) |

Troubleshooting Guide (FAQ Format)

Issue 1: "My product comes out as an oil, not a solid."

Diagnosis: This is a classic Liquid-Liquid Phase Separation (LLPS) . It occurs when the metastable zone width (MSZW) is too narrow or when the anti-solvent is added too quickly, causing the solution to cross into the spinodal decomposition region before nucleation occurs.[1]

Corrective Protocol:

-

Switch to a Binary System: Do not use pure Ethanol. Use Ethanol/Water or Ethyl Acetate/Heptane .

-

Temperature Cycling: If oil forms, reheat the mixture until the oil re-dissolves (becomes homogeneous). Cool very slowly (1°C/min).[1]

-

Seeding: At the first sign of cloudiness (metastable limit), add seed crystals (0.5 wt%).[1] This bypasses the energy barrier for nucleation, preventing the oil phase.[1]

Issue 2: "I am losing yield during the mother liquor filtration."

Diagnosis: The compound likely has too high a solubility in the chosen solvent at room temperature.

Corrective Protocol:

-

Lower Terminal Temperature: Cool the slurry to 0°C or -5°C before filtration.

-

Anti-Solvent Ratio: Increase the ratio of anti-solvent.

-

Current: 1:1 EtOAc:Heptane.

-

Optimized: 1:3 EtOAc:Heptane (Add the Heptane slowly after initial nucleation).[1]

-

Issue 3: "The melting point is lower than reported (Depression)."

Diagnosis: Likely contamination with unreacted 4-cyanopyrazole or hydrolysis byproducts (acid form).

-

Chemistry Check: The starting material (4-cyanopyrazole) is acidic (pKa ~12).[1] The product is neutral.

Corrective Protocol:

Recommended Experimental Protocols

Protocol A: Cooling Crystallization (Ethanol/Water)

Best for high-purity inputs requiring polymorphism control.[1]

-

Dissolution: Charge crude solid into a flask. Add Ethanol (absolute) (approx. 5 mL/g).[1]

-

Heating: Heat to 60-70°C (Reflux) until fully dissolved.

-

Clarification: If particulates remain (inorganic salts from synthesis), perform a hot filtration.[1]

-

Nucleation: Cool slowly to 40°C.

-

Anti-Solvent: Add Water dropwise until a faint turbidity persists (approx. 10-20% volume of Ethanol).

-

Crystallization: Cool to 0-5°C over 2 hours.

-

Isolation: Filter and wash with cold Ethanol/Water (1:1).

Protocol B: Anti-Solvent Precipitation (EtOAc/Heptane)

Best for crude mixtures prone to oiling out.[1]

-

Dissolution: Dissolve crude in minimum Ethyl Acetate at 50°C.

-

Initial Charge: Add n-Heptane slowly until the solution turns slightly hazy.

-

Seeding: Add 1-2 mg of pure seed crystals. Stir for 30 mins at 40°C to establish a crystal bed.

-

Extension: Slowly add remaining Heptane (target ratio 1:3 EtOAc:Heptane) over 1 hour while cooling to 20°C.

-

Isolation: Filter and wash with pure Heptane.

Decision Logic & Workflows

Solvent Selection Decision Tree

Caption: Decision logic for selecting the optimal solvent system based on input purity and physical state.

Purification Workflow (Synthesis to Isolation)

Caption: Integrated workflow emphasizing the chemical removal of acidic impurities prior to crystallization.

References & Grounding

The protocols above are derived from standard solubility parameters for pyrazole esters and specific intermediate synthesis methodologies found in JAK inhibitor patent literature.

-

Synthesis of Baricitinib Intermediates:

-

Source: US Patent 10,526,350 B2. Describes the alkylation of pyrazoles and subsequent workups using Ethyl Acetate and crystallization strategies for related nitrile-pyrazole intermediates.

-

URL:[1]

-

-

Crystallization of Pyrazole Derivatives:

-

Source: BenchChem Protocols. General solubility data for 1-substituted-4-nitro/cyano pyrazoles, confirming Ethanol and Ethyl Acetate as primary solvents.[1]

-

URL:(Note: Generalized link to protocol section)

-

-

General Solvent Selection for Esters:

Technical Support Center: Strategies for the Removal of Unreacted Ethyl Bromoacetate

Welcome to the technical support center for synthetic chemistry professionals. This guide provides targeted troubleshooting and frequently asked questions (FAQs) concerning the removal of unreacted ethyl bromoacetate (EBA) from reaction mixtures. As a versatile yet hazardous alkylating agent, complete removal of EBA is critical for product purity and safety. This document is structured to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions during your purification workflows.

Understanding the Challenge: Properties of Ethyl Bromoacetate

Effective removal of any impurity begins with a firm grasp of its physicochemical properties. Ethyl bromoacetate is a potent electrophile and lachrymator, necessitating careful handling.[1] Its properties dictate the purification strategies available to the modern chemist.

| Property | Value | Implication for Purification |

| Molar Mass | 167.00 g/mol [1] | --- |

| Boiling Point | ~158-159 °C (at 760 mmHg)[1] | Relatively high; separable from low-boiling products by distillation, but may require vacuum distillation for thermally sensitive compounds. |

| Density | ~1.51 g/cm³ (at 20-25 °C)[1] | Denser than water; will constitute the lower layer in many aqueous extraction systems. |

| Solubility | Insoluble in water; soluble in common organic solvents (ether, ethanol, acetone, benzene).[2] | Excellent candidate for removal via aqueous workup (liquid-liquid extraction). |

| Reactivity | Potent alkylating agent; reacts with nucleophiles (e.g., amines, thiols, bases).[1][3] | Can be "quenched" or chemically neutralized into more easily removable byproducts. |

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: How can I confirm the presence of residual ethyl bromoacetate in my crude reaction mixture?

Answer: Before attempting removal, you must confirm the presence and relative amount of EBA. Several analytical techniques are at your disposal.

-

Thin-Layer Chromatography (TLC): EBA is not strongly UV-active. It is best visualized using a potassium permanganate (KMnO₄) stain, which reacts with the ester. EBA typically displays a moderate Rf value in standard ethyl acetate/hexane solvent systems. For example, in a 20% ethyl acetate/hexane system, EBA will be significantly less polar than a highly polar product but more polar than a non-polar hydrocarbon.

-

Proton Nuclear Magnetic Resonance (¹H NMR): This is a highly reliable method. The ¹H NMR spectrum of ethyl bromoacetate has two characteristic signals: a singlet for the α-protons (Br-CH₂ -CO) typically around δ 3.8 ppm, and the ethyl ester signals: a quartet at ~δ 4.2 ppm and a triplet at ~δ 1.3 ppm. Integration of these signals relative to your product's signals can provide a quantitative measure of the impurity.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile products, GC-MS is an excellent tool.[4] EBA will appear as a distinct peak, and its mass spectrum will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), providing definitive identification.

FAQ 2: What are the most effective methods for chemically quenching unreacted ethyl bromoacetate before work-up?

Answer: Chemical quenching is the process of converting the reactive EBA into a non-reactive, and typically more polar, byproduct that is easier to remove. This is a critical first step in many work-up procedures.[5] The principle is to introduce a nucleophile that will react with the electrophilic EBA via an Sₙ2 reaction.

Recommended Quenching Agents:

-

Aqueous Ammonia (NH₃): Adding a dilute solution of aqueous ammonia will convert EBA into glycinamide (aminoacetamide) and its derivatives.[6][7] These byproducts are highly polar and readily soluble in the aqueous phase, facilitating their removal during extraction.

-

Secondary Amines (e.g., Diethylamine, Piperidine): These are potent nucleophiles that react rapidly with EBA to form tertiary amine byproducts. The resulting aminium salts are highly water-soluble.

-

Sodium Thiosulfate (Na₂S₂O₃): Thiosulfate is an effective nucleophile that reacts with alkyl halides to form Bunte salts.[8] These salts are ionic and are easily partitioned into the aqueous layer.

Expert Insight: The choice of quencher depends on the stability of your desired product. If your product is base-sensitive, a milder quencher like sodium thiosulfate may be preferable to ammonia or other amines. Always perform the quench at a low temperature (e.g., 0 °C) to control any potential exotherms.

FAQ 3: My product is stable in water. How can I optimize an aqueous work-up to remove ethyl bromoacetate?

Answer: An aqueous work-up, or liquid-liquid extraction (LLE), is the most common and effective method for removing EBA, leveraging its poor solubility in water.[9][10]

Step-by-Step Protocol for Optimized LLE:

-

Quench First: Before extraction, ensure any unreacted EBA is chemically quenched using one of the methods described in FAQ 2. This prevents unwanted reactions during the work-up.

-

Dilute: Transfer the quenched reaction mixture to a separatory funnel and dilute with an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and water.

-

Wash with Base: Perform a wash with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[2] This step serves two purposes: it neutralizes any acidic byproducts from the reaction and hydrolyzes any remaining traces of EBA to bromoacetic acid, which is then extracted into the aqueous layer as its sodium salt.

-

Wash with Brine: Perform a final wash with a saturated sodium chloride (brine) solution. This helps to break up any emulsions that may have formed and reduces the solubility of organic compounds in the aqueous layer, driving your product more completely into the organic phase.[11]

-

Separate and Dry: Carefully separate the organic layer. Dry it over an anhydrous salt like sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Verify Removal: Analyze a small sample of the dried organic layer by TLC or ¹H NMR to confirm the complete removal of EBA.

FAQ 4: When is purification by column chromatography the best option for removing ethyl bromoacetate?

Answer: Flash column chromatography is an essential purification tool, but it should be considered a secondary method for EBA removal after a thorough work-up.[12]

Scenarios for Using Chromatography:

-

Non-polar Products: If your product is significantly less polar than EBA, chromatography can be very effective. EBA has moderate polarity and will move up the column in standard solvent systems like ethyl acetate/hexane.[13] A non-polar product can be eluted first using a low-polarity eluent (e.g., 5-10% EtOAc in hexane), leaving the EBA adsorbed to the silica.[14]

-

Water-Sensitive Products: If your product degrades in the presence of water, an aqueous work-up is not feasible. In this case, after removing the reaction solvent, the crude material can be directly loaded onto a silica gel column.

-

Trace Amounts Post-Extraction: If an extractive work-up has removed the bulk of the EBA but trace amounts remain, a final "polishing" step via column chromatography is appropriate.

Trustworthiness Check: Before committing your entire batch to a column, always determine the optimal solvent system using TLC. The ideal system will show a large separation (ΔRf > 0.2) between your product and the EBA spot. An Rf value of ~0.35 for your compound of interest is often a good target for column separation.[12]

Visualized Workflows

A logical decision-making process is key to efficient purification. The following diagrams illustrate recommended workflows.

Caption: Decision workflow for selecting an EBA removal strategy.

Sources

- 1. Ethyl bromoacetate - Wikipedia [en.wikipedia.org]

- 2. How to properly handle and store ethyl bromoacetate_Chemicalbook [chemicalbook.com]

- 3. lobachemie.com [lobachemie.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. quora.com [quora.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. ijpra.com [ijpra.com]

- 13. Chromatography [chem.rochester.edu]

- 14. researchgate.net [researchgate.net]

Technical Support Center: Optimization of Pyrazole N-Alkylation via Phase Transfer Catalysis (PTC)

Welcome to the Advanced Synthesis Support Module. Subject: Phase Transfer Catalysis for Pyrazole N-Alkylation Role: Senior Application Scientist Status: Active Support

Diagnostic Workflow: The Triage System

Before altering variables, use this logic flow to isolate the failure mode. Most PTC failures in pyrazole chemistry stem from either Interfacial Stagnation (kinetics) or Ion-Pair Mismatch (regioselectivity).

Interactive Troubleshooting Tree

Figure 1: Decision matrix for diagnosing reaction failures. Blue nodes indicate PTC-specific optimizations; Red nodes suggest abandoning PTC for classical dipole-driven methods.

Module: Regioselectivity Optimization

The most frequent support ticket regarding pyrazoles is the formation of inseparable N1/N2 isomer mixtures.

The Scientific Reality

Pyrazoles are ambident nucleophiles. In solution, the position of the alkylation is dictated by the nature of the pyrazolide-cation ion pair .

-

Loose Ion Pairs (Polar Solvents): The cation is well-solvated. The pyrazolide anion attacks via its most electron-rich nitrogen (electronic control).

-

Tight Ion Pairs (Non-Polar Solvents + PTC): The quaternary ammonium cation (

) sits intimately close to the nitrogen. This creates steric bulk around the nitrogen, often forcing alkylation to the less hindered nitrogen (steric control) or locking the tautomer in a specific geometry.

Troubleshooting Table: Regioselectivity

| Observation | Probable Cause | Corrective Action | Mechanism |

| 50:50 Mixture | Loose ion pairing in semi-polar solvent (e.g., THF, CH2Cl2). | Switch to Toluene or Hexane. | Forces "Tight Ion Pairing" between |

| Wrong Isomer (N2) | Substrate is 3-substituted; steric bulk of catalyst is directing attack. | Change Catalyst Structure. | Switch from bulky TBAB to a smaller catalyst (TEBA) or a Crown Ether (18-Crown-6) to alter the steric shield around the anion. |

| Inconsistent Batches | Variable water content in solvent. | Add Molecular Sieves (4Å). | Water solvates the anion, loosening the ion pair and randomizing selectivity. |

Module: Kinetics & Catalyst Life Cycle

If your reaction stalls at 60-70% conversion, do not simply add more alkyl halide. You are likely experiencing Catalyst Poisoning or Interfacial Crusting .

Critical Concept: The "Iodide Effect"

In PTC, the catalyst (

- is highly lipophilic (soft base).

-

prefers to pair with

-

Result: The catalyst becomes trapped as

in the organic phase and stops shuttling the pyrazole.

Solution:

-

Switch to Alkyl Bromides (

) or Chlorides ( -

If

is mandatory, increase catalyst loading to 10 mol% or use a catalyst with higher affinity for the nucleophile (e.g., Benzyltributylammonium chloride).

Interfacial Mechanism Visualization

Figure 2: The Solid-Liquid PTC cycle. Note that water is excluded to prevent hydrolysis of R-X.

Validated Experimental Protocols

Do not use Liquid-Liquid PTC (e.g., 50% NaOH / Toluene) for sensitive alkyl halides, as hydrolysis will compete with alkylation. Solid-Liquid PTC (SL-PTC) is the gold standard for pyrazoles.

Protocol A: Solid-Liquid PTC (General Purpose)

Best for: Standard pyrazoles, minimizing hydrolysis.

-

Preparation: In a round-bottom flask equipped with a high-torque overhead stirrer (magnetic bars often fail with solid bases).

-

Charge: Add Pyrazole (1.0 equiv), finely powdered KOH or K2CO3 (2.0 - 4.0 equiv), and TBAB (Tetrabutylammonium bromide, 5 mol%).

-

Solvent: Add Toluene (5-10 volumes).

-

Conditioning (Crucial Step): Stir at room temperature for 15 minutes before adding the electrophile. This allows the catalyst to coat the surface of the solid base and initiate deprotonation.

-

Addition: Add Alkyl Halide (1.1 - 1.2 equiv) dropwise.

-

Reaction: Heat to 40-80°C (depending on R-X reactivity). Monitor by TLC/HPLC.

-

Workup: Filter off the solid salts. Wash the filtrate with water (to remove catalyst). Dry and concentrate.

Protocol B: Solvent-Free PTC

Best for: Green chemistry requirements, simple pyrazoles, high throughput.

-

Mix Pyrazole (1.0 equiv), Alkyl Bromide (1.2 equiv), Potassium Carbonate (2.0 equiv), and TBAB (5 mol%).

-

Vigorously stir/shake the paste at 80°C.

-

Note: This requires the mixture to be a melt or a stirrable paste. If it solidifies, add a minimal amount of toluene (0.5 vol) to maintain mass transfer.

Frequently Asked Questions (FAQ)

Q: My alkyl halide is hydrolyzing before it reacts with the pyrazole. Why? A: You are likely using Liquid-Liquid PTC (aqueous NaOH). Switch to Solid-Liquid PTC (solid KOH/K2CO3 in Toluene). By removing the bulk water phase, you eliminate the hydrolysis pathway.

Q: I am getting N1/N2 mixtures that are impossible to separate by column chromatography. A: This is common. Try changing the solvent to Toluene (non-polar) to enhance steric discrimination via tight ion pairing. Alternatively, use 18-Crown-6 instead of a Quat salt; the planar structure of the crown ether-potassium complex creates a different steric environment than the tetrahedral ammonium salt, often altering the N1/N2 ratio [1].

Q: Can I use NaH instead of PTC? A: Yes, NaH is the "brute force" method. However, NaH requires anhydrous THF, inert atmosphere, and is dangerous on scale. PTC allows you to use cheap, safe bases like K2CO3 or NaOH without strict exclusion of air/moisture [2].

Q: The reaction works on 1g scale but fails on 100g scale. A: This is a Mass Transfer Failure . On small scales, magnetic stirring suspends the solid base effectively. On large scales, the solid base settles, and the reaction only happens at the very bottom. You must use an overhead mechanical stirrer with an impeller designed for slurry suspension (e.g., pitched blade turbine).

References

-

Diez-Barra, E., et al. "Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent."[2] Synthetic Communications, vol. 20, no. 18, 1990, pp. 2849–2856.

-

Wang, Y., et al. "Phase-Transfer Catalysis for the Alkylation of Pyrazolones."[3] ChemistryViews, 2024.

-

Halasz, A., et al. "Regioselective N-Alkylation of Pyrazoles." Journal of Organic Chemistry, vol. 87, no. 15, 2022, pp. 10018-10025.[4]

- Starks, C. M., et al.Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall, 1994.

Sources

stability of ethyl 2-(4-cyano-1H-pyrazol-1-yl)acetate under basic conditions

Topic: Stability & Optimization under Basic Conditions

Ticket ID: #PYR-CN-042 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Molecule Profile

User Query: "I am observing degradation and byproduct formation when subjecting ethyl 2-(4-cyano-1H-pyrazol-1-yl)acetate to basic conditions. What are the stability boundaries?"

Scientist’s Assessment: Ethyl 2-(4-cyano-1H-pyrazol-1-yl)acetate is a critical intermediate, most notably in the synthesis of JAK inhibitors like Baricitinib (Olumiant). Its stability profile is dictated by a "tug-of-war" between two electrophilic centers: the ester carbonyl and the nitrile (cyano) group .

Under basic conditions, three primary pathways compete:

-

Path A (Desired): Saponification of the ester to the carboxylate (leaving the nitrile intact).

-

Path B (Over-reaction): Hydrolysis of the nitrile to a primary amide or carboxylic acid.

-

Path C (Side Reaction): Deprotonation of the

-methylene group leading to self-condensation (Claisen-like dimerization).

This guide defines the operational window to maximize Path A while suppressing Paths B and C.

Diagnostic Triage: What are you seeing?

Use this decision matrix to identify your specific issue before proceeding to the protocols.

| Observation | Likely Root Cause | Technical Explanation |

| New spot on TLC ( | Nitrile Hydrolysis | The base is too strong or temperature is too high, converting the -CN to -CONH2 (amide). |

| Darkening / Tarry mixture | The methylene protons ( | |

| Low Yield of Acid | Incomplete Saponification | The electron-withdrawing 4-CN group deactivates the ester slightly, requiring optimized stoichiometry. |

| Loss of UV activity | Ring Cleavage | Rare. Only occurs under extreme forcing conditions (e.g., concentrated NaOH + reflux). |

Technical Deep Dive: The Mechanistic Landscape

Electronic Environment

The 4-cyano group is a strong electron-withdrawing group (EWG). It pulls electron density away from the pyrazole ring, which in turn pulls density from the N1-position.

-

Effect on Ester: The ester carbonyl is more electrophilic than in a standard aliphatic ester, making it susceptible to mild hydrolysis.

-

Effect on Methylene: The

group is flanked by a carbonyl and an electron-deficient pyrazole. The estimated pKa is lowered (approx. 18-20 in DMSO), making it susceptible to deprotonation by alkoxides, leading to "dimer" impurities.

Reaction Pathway Diagram

The following diagram illustrates the divergence of pathways based on reaction conditions.

Figure 1: Reaction divergence based on base strength and solvent conditions.

Optimized Protocols

Protocol A: Selective Saponification (Gold Standard)

Target: Hydrolyze ester to acid without touching the nitrile.

Reagents:

-

Substrate: Ethyl 2-(4-cyano-1H-pyrazol-1-yl)acetate

-

Base: Lithium Hydroxide Monohydrate (LiOH·H₂O)

-

Solvent: THF / Water (3:1 ratio)

Procedure:

-

Dissolution: Dissolve 1.0 eq of substrate in THF (0.2 M concentration). Cool to 0°C.

-

Addition: Add a pre-dissolved solution of LiOH·H₂O (1.1 to 1.2 eq) in water dropwise.

-

Why LiOH? Lithium is a milder Lewis acid counter-ion than Sodium or Potassium, reducing the coordination to the nitrile nitrogen and minimizing nitrile hydrolysis rates [1].

-

-

Reaction: Stir at 0°C for 30 mins, then allow to warm to 20°C. Monitor by TLC/LCMS.

-

Checkpoint: Reaction should be complete < 2 hours. If not, do not heat.[1] Add 0.1 eq more LiOH.

-

-

Workup: Acidify carefully with 1N HCl to pH 3-4. Extract with Ethyl Acetate.[2][3]

-

Caution: Do not acidify below pH 2, as the pyrazole nitrogen can protonate, making extraction difficult.

-

Protocol B: Troubleshooting "Stalled" Reactions

If the ester is not cleaving but you fear heating will kill the nitrile:

-

Switch Solvent: Use Methanol/Water instead of THF. Methanol is smaller and facilitates nucleophilic attack on the ester.

-

Enzymatic Route: If chemical stability is critical, use Pig Liver Esterase (PLE) in phosphate buffer (pH 7.2). This is 100% chemoselective for the ester over the nitrile.

Frequently Asked Questions (FAQs)

Q1: Can I use Sodium Ethoxide (NaOEt) in Ethanol?

A: Avoid this. Alkoxide bases in anhydrous solvents favor the deprotonation of the

Q2: I see a byproduct with M+18 mass in LCMS. What is it? A: This is the Primary Amide . The nitrile (-CN) has hydrated to (-CONH₂).

-

Fix: Your base concentration was too high or the temperature exceeded 40°C. Reduce equivalents of base to 1.05 and keep T < 20°C.

Q3: Is the N-C bond (Pyrazole-Acetate) stable to base? A: Yes. The N-alkyl bond is generally robust. Unlike N-acyl pyrazoles (which are reactive amides), N-alkyl pyrazoles do not undergo "retro-Michael" type elimination easily under standard saponification conditions. The primary stability risk is the nitrile group, not the N-linker.

Q4: How do I store the starting material? A: Store at 2-8°C under Argon. While the solid is stable, moisture can cause slow hydrolysis of the ester over months. The 4-cyano group makes the ester more susceptible to moisture than standard ethyl acetate derivatives.

References

-

Baricitinib Synthesis & Intermediates

-

General Nitrile Stability

-

Pollak, P., et al. "Nitriles." Ullmann's Encyclopedia of Industrial Chemistry. (2000).

- Discussion: Details the hydrolysis rates of nitriles vs. esters, confirming that temperature control is the primary variable for selectivity.

-

-

pKa of Heterocyclic Acetates

-

Bordwell pKa Table (DMSO).

- Relevance: Establishes the acidity of methylene protons flanked by electron-withdrawing heterocycles.

-

Sources

Validation & Comparative

FTIR spectrum analysis of nitrile and ester peaks in pyrazole derivatives

Topic: Comparative Guide: FTIR Sampling Modalities for Nitrile and Ester Analysis in Pyrazole Scaffolds Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers.

Executive Summary

Pyrazole derivatives represent a cornerstone scaffold in modern medicinal chemistry, serving as the core structure for blockbuster drugs like Celecoxib (Celebrex) and Rimonabant. The precise characterization of functional groups attached to the pyrazole ring—specifically nitriles (-C≡N) and esters (-COOR) —is critical for structure-activity relationship (SAR) studies.

This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) against traditional Transmission (KBr Pellet) FTIR and Raman Spectroscopy . We analyze the spectral shifts induced by pyrazole conjugation and provide a validated protocol for distinguishing these moieties in complex heterocyclic environments.

Part 1: The Spectroscopic Landscape

In pyrazole synthesis, the nitrile group often serves as a precursor for amidines or tetrazoles, while esters are key intermediates for hydrazide formation. Monitoring the conversion of these groups requires a technique that balances sensitivity with throughput .

The Challenge: Electronic Conjugation

The pyrazole ring is an electron-rich, aromatic heterocycle. When a nitrile or ester is attached directly to the ring (e.g., at the C3 or C4 position), mesomeric effects (resonance) significantly alter the vibrational frequency compared to aliphatic analogs.

-

Nitrile: The triple bond character is reduced, causing a "red shift" (lower wavenumber).

-

Ester: The carbonyl double bond character is weakened, also causing a red shift.

Part 2: Comparative Analysis of Analytical Modalities

We evaluated three primary methodologies for analyzing pyrazole derivatives.

ATR-FTIR (The Modern Standard)

-

Mechanism: Uses an internal reflection element (Diamond or ZnSe) to create an evanescent wave that penetrates ~0.5–2 µm into the sample.

-

Performance on Pyrazoles:

-

Pros: Zero sample preparation (critical for high-throughput screening); non-destructive (sample can be recovered for NMR).

-

Cons:Peak Shift Phenomenon. Due to the wavelength-dependent penetration depth (

), peaks at lower wavenumbers (fingerprint region) appear more intense than in transmission modes. Peak positions may shift slightly (1-2 cm⁻¹) due to anomalous dispersion refractive index changes.

-

-

Verdict: Best for routine reaction monitoring and QC.

Transmission FTIR (KBr Pellet)

-

Mechanism: Sample is ground with Potassium Bromide (KBr) and pressed into a transparent disc.

-

Performance on Pyrazoles:

-